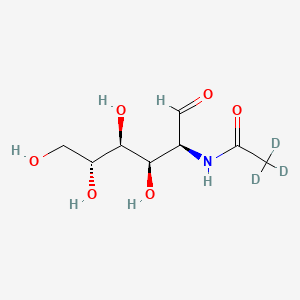
N-Acetyl-D-mannosamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-mannosamine-d3 is a deuterated form of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. It is a stable, naturally occurring compound that plays a crucial role in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids are involved in various biological processes, including cell-cell communication, microbial pathogenesis, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to N-Acetyl-D-mannosamine and pyruvic acid.
Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine: This process uses a base to catalyze the conversion of N-Acetyl-D-glucosamine to N-Acetyl-D-mannosamine.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium (II) as a catalyst to oxidatively cyclize glucal 3-carbamates to produce N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine is commercially produced in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The industrial process typically involves the base-catalyzed epimerization of N-Acetyl-D-glucosamine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert N-Acetyl-D-mannosamine to its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of N-Acetyl-D-mannosamine.
Reduction: Reduced forms of N-Acetyl-D-mannosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Acetyl-D-mannosamine-d3 has a wide range of applications in scientific research:
Mechanism of Action
N-Acetyl-D-mannosamine-d3 exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid aldolase . These sialic acids are then incorporated into glycoproteins and glycolipids, influencing various biological processes such as cell signaling and immune response .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A precursor in the biosynthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic Acid: A sialic acid that is biosynthesized from N-Acetyl-D-mannosamine.
N-Acetyl-D-galactosamine: Another hexosamine monosaccharide involved in glycosylation processes.
Uniqueness
N-Acetyl-D-mannosamine-d3 is unique due to its role as a direct precursor in the biosynthesis of sialic acids. Its deuterated form makes it particularly useful in research applications involving isotopic labeling and tracing of metabolic pathways .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3 |
InChI Key |
MBLBDJOUHNCFQT-HDNZWDLHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















